Silicon carbide

Catalog No.
S593348
CAS No.
409-21-2
M.F
SiC
CSi
M. Wt
40.096 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon carbide

CAS Number

409-21-2

Product Name

Silicon carbide

IUPAC Name

methanidylidynesilanylium

Molecular Formula

SiC
CSi

Molecular Weight

40.096 g/mol

InChI

InChI=1S/CSi/c1-2

InChI Key

HBMJWWWQQXIZIP-UHFFFAOYSA-N

SMILES

[C-]#[Si+]

solubility

Insoluble (NIOSH, 2016)
INSOL IN COLD WATER, HOT WATER, & ACID; SOL IN FUSED POTASSIUM HYDROXIDE
INSOL IN ALCOHOL; SOL IN MOLTEN IRON
Solubility in water: none
Insoluble

Synonyms

Crystar, silicon carbide

Canonical SMILES

[C-]#[Si+]

The exact mass of the compound Silicon carbide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insol in cold water, hot water, & acid; sol in fused potassium hydroxideinsol in alcohol; sol in molten ironsolubility in water: noneinsoluble. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Silicon carbide (SiC) is a high-performance compound semiconductor and ceramic material valued for its exceptional hardness, high thermal conductivity, and superior electronic properties.[1][2] As a wide-bandgap semiconductor, SiC can operate at significantly higher voltages, temperatures, and frequencies than traditional silicon (Si).[1][2][3] These baseline characteristics make it a critical material for next-generation power electronics, high-endurance abrasives, and components intended for harsh thermal and mechanical environments.[4][5][6]

Substituting Silicon Carbide with seemingly similar materials or even different SiC polytypes often leads to critical performance failures. For instance, replacing 4H-SiC with 6H-SiC in high-frequency devices results in significantly lower electron mobility and thus slower switching speeds.[7][8][9] In high-power electronics, substituting SiC with Gallium Nitride (GaN) can compromise thermal management, as SiC's thermal conductivity is nearly three times higher.[10][11][12] For abrasive applications, using a softer alternative like Aluminum Oxide on extremely hard materials results in rapid wear and reduced cutting efficiency, whereas SiC's superior hardness (Mohs 9.0-9.5) ensures durability and performance.[5][13] These distinct, quantitatively superior properties of specific SiC forms are critical for application success and prevent simple substitution.

Superior Thermal Conductivity for High-Power Density Systems

Silicon carbide exhibits significantly higher thermal conductivity compared to its main competitors in power electronics, silicon (Si) and gallium nitride (GaN).[10][12][14] Measured values for 4H-SiC are approximately 4.9-5.0 W/cmK, which is over 3 times higher than silicon's ~1.5 W/cmK and nearly 4 times that of GaN's ~1.3 W/cmK.[10][11][14][15] This allows for more effective heat dissipation from the device junction.

Evidence DimensionThermal Conductivity
Target Compound Data~4.9 W/cm·K for 4H-SiC
Comparator Or BaselineGallium Nitride (GaN) at ~1.3 W/cm·K; Silicon (Si) at ~1.5 W/cm·K
Quantified Difference>3.2x higher than Si; >3.7x higher than GaN
ConditionsStandard room temperature measurements for semiconductor-grade materials.

This superior thermal management enables higher power density, improved reliability at elevated temperatures, and potentially smaller cooling system requirements, which are direct procurement advantages.

Exceptional Breakdown Electric Field for High-Voltage Applications

The breakdown electric field of Silicon Carbide is approximately 10 times higher than that of Silicon.[10][15][16] Specifically, 4H-SiC has a breakdown field of around 3.0-3.5 MV/cm, which is comparable to GaN's ~3.3 MV/cm but dramatically higher than the ~0.3 MV/cm for Si.[10][11][15] This property allows SiC devices to block much higher voltages with a significantly thinner drift layer, reducing on-resistance.

Evidence DimensionBreakdown Electric Field
Target Compound Data3.0–3.5 MV/cm for 4H-SiC
Comparator Or BaselineSilicon (Si) at ~0.3 MV/cm; Gallium Nitride (GaN) at ~3.3 MV/cm
Quantified Difference~10x higher than Si; comparable to GaN
ConditionsMaterial property for semiconductor-grade single crystals.

For applications exceeding 900-1200V, SiC provides a robust and efficient alternative to Si-based IGBTs and is often preferred over GaN for its high-voltage handling and manufacturing maturity.[14][17][18]

4H-SiC Polytype Offers Superior Electron Mobility for High-Frequency Switching

Within SiC polytypes, the choice between 4H-SiC and 6H-SiC is critical for process and application suitability. 4H-SiC exhibits significantly higher electron mobility, approximately 800–1000 cm²/V·s, compared to the ~400 cm²/V·s of 6H-SiC.[7][8][9] This more than two-fold increase in mobility allows for faster switching speeds and lower energy losses, which is a key processability advantage in fabricating high-frequency power devices.

Evidence DimensionElectron Mobility
Target Compound Data800–1000 cm²/V·s for 4H-SiC
Comparator Or Baseline6H-SiC at ~400 cm²/V·s
Quantified Difference>2x higher than 6H-SiC
ConditionsMeasured on n-type epitaxial layers.

Procuring the 4H polytype is essential for developing efficient high-frequency power electronics, as the lower mobility of 6H-SiC would create a performance bottleneck.

Superior Hardness for Abrasive and Wear-Resistant Applications

In mechanical applications, silicon carbide's hardness is a primary procurement driver. SiC has a Mohs hardness of 9.0-9.5, making it harder than common industrial ceramics like Tungsten Carbide (Mohs 8.5-9.0) and Aluminum Oxide (Mohs 9.0).[19][20] Quantitatively, its Knoop hardness can reach 2800 kg/mm ², significantly exceeding the ~1670 kg/mm ² for Tungsten Carbide.[21] This allows for more efficient material removal and longer tool life in abrasive processes.

Evidence DimensionHardness
Target Compound Data9.0-9.5 Mohs; up to 2800 kg/mm ² (Knoop)
Comparator Or BaselineTungsten Carbide at 8.5-9.0 Mohs / ~1670 kg/mm ² (Knoop); Aluminum Oxide at 9.0 Mohs
Quantified DifferenceUp to 68% higher Knoop hardness than Tungsten Carbide
ConditionsStandard hardness testing for sintered ceramic bodies.

For applications requiring extreme abrasion resistance, such as cutting tools, grinding wheels, and wear-resistant seals, SiC's greater hardness provides a clear performance and longevity advantage over common substitutes.

High-Voltage Power Converters and Inverters (>1200V)

Due to its high breakdown electric field (~10x that of silicon) and excellent thermal conductivity, SiC is the material of choice for power devices in applications like electric vehicle traction inverters, solar power converters, and industrial motor drives operating at high voltages.[10][14][17] It enables higher efficiency and power density than is achievable with silicon-based devices.

High-Frequency Power Supplies and RF Devices

The 4H polytype of SiC, with its electron mobility double that of 6H-SiC, is specifically suited for high-frequency power electronics.[7][8] This allows for the design of more compact and efficient power supplies and RF amplifiers by enabling higher switching frequencies, which reduces the size of passive components.

Abrasives for Hard Material Machining and Finishing

With a Mohs hardness of 9.0-9.5, exceeding that of tungsten carbide and alumina, SiC is a superior material for grinding wheels, cutting tools, and lapping powders used on hard metals, ceramics, and stone.[19][22] Its use ensures a longer operational lifetime and higher material removal rates compared to less hard abrasives.

Mechanical Seals and Bearings in Harsh Environments

Silicon carbide's combination of high hardness, excellent thermal conductivity, and chemical inertness makes it an ideal material for mechanical seals and bearings in high-temperature or corrosive environments, such as in chemical pumps.[6][22] It provides superior wear resistance and thermal shock resistance compared to alternatives like tungsten carbide, which can be vulnerable to certain acids.[19]

Physical Description

Silicon carbide appears as yellow to green to bluish-black, iridescent crystals. Sublimes with decomposition at 2700°C. Density 3.21 g cm-3. Insoluble in water. Soluble in molten alkalis (NaOH, KOH) and molten iron.
DryPowder; DryPowder, PelletsLargeCrystals; DryPowder, WetSolid; OtherSolid; PelletsLargeCrystals
YELLOW-TO-GREEN-TO-BLUE-TO-BLACK CRYSTALS, DEPENDING ON PURITY.
Yellow to green to bluish-black, iridescent crystals.

Color/Form

EXCEEDINGLY HARD, GREEN TO BLUISH-BLACK, IRIDESCENT, SHARP CRYSTALS
HEXAGONAL OR CUBIC
Yellow to green to bluish black, iridescent crystals.

Boiling Point

Sublimes (NIOSH, 2016)
Sublimes

Density

3.23 (NIOSH, 2016)
3.23
3.2 g/cm³

Melting Point

4892 °F (Sublimes) (NIOSH, 2016)
2600 °C
4892°F (sublimes)
4892°F (Sublimes)

GHS Hazard Statements

Aggregated GHS information provided by 1030 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 863 of 1030 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 167 of 1030 companies with hazard statement code(s):;
H315 (40.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (58.68%): May cause cancer [Danger Carcinogenicity];
H372 (58.08%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg (approx)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

409-21-2

Wikipedia

Silicon carbide

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

REACTION OF SILICA SAND AND COKE OR ANTHRACITE COAL AT HIGH TEMPERATURES.
MADE BY HEATING COKE & SAND (& SALT AS FLUX) IN ELECTRIC FURNACE.

General Manufacturing Information

Aerospace
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Machinery manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Petrochemical manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Services
Transportation equipment manufacturing
Utilities
Silicon carbide (SiC): ACTIVE
AVAILABLE FORMS: POWDER; FILAMENT; WHISKERS (3 MILLION PSI); SINGLE CRYSTALS.
LIQ WASTE OF NUCLEAR FUEL REPROCESSING CALCINED, PARTICLES OVERCOATED BY ALPHA-SILICON CARBIDE, GRAPHITE & FORMALDEHYDE-PHENOL RESIN, PRESSED, CARBONIZED & SINTERED FORMING BETA-SILICON CARBIDE MATRIX ENCLOSING WASTE.

Analytic Laboratory Methods

NIOSH Method: 500. Analyte: Nuisance dusts. Matrix: Air. Procedure: Gravimetric (filter weight). For nuisance dusts this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 0.08 mg/sample and the recovery is not determined. Applicability: The working range is 3 to 20 mg/cu m for a 100 liter air sample. Interferences: Organic and volatile particulate matter may be removed by dry ashing. /Nuisance dusts/
SOLID STATE IR SPECTROSCOPIC DETERMINATION OF SILICON CARBIDE IN RESPIRABLE DUST; PRACTICAL DETECTION LIMIT 20 UG.
NIOSH Method: 600. Analyte: Glycerin mist. Matrix: Dust. Procedure: Gravimetric (filter weighing). For glycerin (filter weighing) this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 68 ug with 0.01 mg sensitivity balance and the recovery is not determined. Applicability: The method measures the mass concentration of any nonvolatile respirable dust. Interferences: Larger than respirable particles (over 10 um) have been found in some cases by microscopic analysis of cyclone filters. Heavy dust loadings, charged particles, fibers and water-saturated dusts also interfere with the cyclone's size-selective properties. /Glycerin mist/
DEBYE-SCHERRER X-RAY PHOTOGRAPHS OF SILICON CARBIDE DUST ARE DESCRIBED.

Dates

Last modified: 08-15-2023

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